molecular formula C20H29NO8 B13526628 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine

2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine

Cat. No.: B13526628
M. Wt: 411.4 g/mol
InChI Key: LRWLVPYCMUJPPR-DTPOWOMPSA-N
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Description

2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine involves multiple steps, starting with the preparation of the core structure, 2-hydroxypropane-1,2,3-tricarboxylic acid This can be achieved through the oxidation of propylene glycol using strong oxidizing agents such as potassium permanganate or chromium trioxide

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid:

    Isocitric Acid: Another tricarboxylic acid with a similar structure but different stereochemistry.

    Aconitic Acid: A tricarboxylic acid with a different arrangement of carboxyl groups.

Uniqueness

The uniqueness of 2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine lies in its complex structure, which combines multiple functional groups and stereocenters

Properties

Molecular Formula

C20H29NO8

Molecular Weight

411.4 g/mol

IUPAC Name

(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C14H21NO.C6H8O7/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,13-15H,2,6,9-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14-;/m1./s1

InChI Key

LRWLVPYCMUJPPR-DTPOWOMPSA-N

Isomeric SMILES

CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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